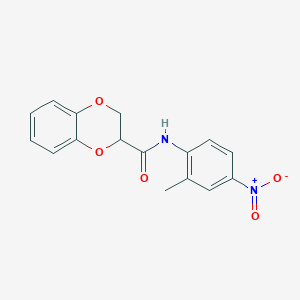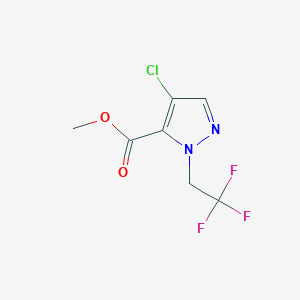![molecular formula C18H23N3O B2367209 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097910-40-0](/img/structure/B2367209.png)
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic nuclei, which have high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrazole system . The structure of these compounds is often verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis of Pyrazole Heterocycles
Pyrazole moieties, which are core components of many biologically active compounds, serve as significant templates for both combinatorial and medicinal chemistry. The synthesis of heterocyclic pyrazoles involves steps like condensation followed by cyclization, utilizing common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods yield heterocyclic pyrazoles with potential biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The success of pyrazole COX-2 inhibitors underscores the importance of these heterocycles in medicinal chemistry, providing strategies for the design of new biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Paracetamol Metabolism and Genetic Differences
Paracetamol (acetaminophen) metabolism involves multiple pathways, including glucuronidation and sulfation, with variability in susceptibility to toxicity and pain alleviation linked to different pharmacogenetic profiles. Understanding these differences is crucial for predicting individual responses to paracetamol, highlighting the significance of genetic factors in drug metabolism and the potential for personalized medicine approaches (Zhao & Pickering, 2011).
Novel Mechanisms of Analgesic Effect of Acetaminophen
Recent studies have explored new mechanisms behind the analgesic effects of acetaminophen, moving beyond cyclooxygenase inhibition to focus on metabolization into N-acylphenolamine (AM404). This metabolite acts on specific receptors in the brain and spinal cord, contributing to acetaminophen's analgesic properties. Such insights challenge traditional views and open avenues for new pain management techniques (Ohashi & Kohno, 2020).
Environmental Impact and Removal of Acetaminophen
Acetaminophen is increasingly present in natural water environments, transforming into various intermediates that pose monitoring and treatment challenges. The review of occurrences, toxicities, and removal technologies for acetaminophen and its metabolites in different environmental compartments emphasizes the need for advanced treatment systems to mitigate its environmental impact (Vo et al., 2019).
Adsorptive Elimination of Acetaminophen from Water
The review on acetaminophen adsorption from water highlights the effectiveness of various adsorbents and the mechanisms underlying acetaminophen uptake. It points to significant advancements in the field, suggesting directions for future research on process costing, adsorbent regeneration, and the adsorption of acetaminophen from aqueous solutions (Igwegbe et al., 2021).
Safety And Hazards
Future Directions
Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .
properties
IUPAC Name |
2-(3-methylphenyl)-N-(4-pyrazol-1-ylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14-4-2-5-15(12-14)13-18(22)20-16-6-8-17(9-7-16)21-11-3-10-19-21/h2-5,10-12,16-17H,6-9,13H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGXGGQUIGEIOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2367126.png)

![1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane](/img/structure/B2367131.png)
methanone](/img/structure/B2367132.png)
![2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2367133.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2367134.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2367136.png)
![N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2367137.png)
![1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B2367141.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]propanamide](/img/structure/B2367142.png)


![6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2367148.png)
